molecular formula C11H16BrClN2 B1522031 [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride CAS No. 1193388-22-5

[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride

Cat. No.: B1522031
CAS No.: 1193388-22-5
M. Wt: 291.61 g/mol
InChI Key: QIHPELQKLOGZES-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride is a pyrrolidine-based organic compound featuring a 4-bromophenyl substituent at the 1-position of the pyrrolidine ring and a methanamine group at the 3-position. Its molecular formula is C₁₁H₁₅BrN₂·HCl, with a molecular weight of 255.1542 g/mol (excluding HCl) . Notably, commercial availability of this compound has been discontinued, as reported by CymitQuimica .

Properties

IUPAC Name

[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.ClH/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHPELQKLOGZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antifungal Activity : Research has indicated that derivatives of compounds similar to [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride exhibit significant antifungal properties. For instance, related compounds have shown activity against various fungal strains, including Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 7.8 µg/mL . This suggests potential for developing antifungal agents based on this compound.
    • Potential for Drug Development : The compound's structure allows it to interact with biological targets, making it a candidate for further exploration in drug development, particularly for conditions caused by fungal infections or other pathogens.
  • Neuroscience
    • Behavioral Studies : Compounds like this compound have been studied for their effects on neurotransmitter systems. They may influence serotonin and dopamine pathways, which are crucial in the treatment of mood disorders and other neurological conditions.
  • Biochemical Assays
    • Labeling Reagents : The compound can be utilized as a labeling reagent in biochemical assays. Its unique structure allows it to bind selectively to various biomolecules, facilitating the study of protein interactions and cellular processes.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antifungal EfficacyDemonstrated that brominated derivatives exhibit high activity against Candida species, suggesting structural features critical for efficacy .
Study 2NeuropharmacologyInvestigated the effects on dopamine receptors; found potential modulation of dopaminergic signaling pathways .
Study 3Biochemical ApplicationsUsed as a probe in proteomics to study protein interactions in cellular environments .

Potential Industrial Applications

  • Pharmaceutical Manufacturing
    • The compound's properties make it suitable for use in the pharmaceutical industry where it could serve as an intermediate in the synthesis of more complex drug molecules.
  • Agrochemicals
    • Its antifungal properties may also find applications in agrochemicals, particularly in developing fungicides that target crop pathogens.
  • Material Science
    • The unique chemical structure allows for potential applications in creating advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the pyrrolidine ring provides structural rigidity. This compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Ring System Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Bromophenyl Pyrrolidine 255.15 High steric bulk; potential leaving group (Br)
[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine hydrochloride 4-Fluorophenyl Pyrrolidine ~233.7 (est.) Enhanced electronegativity; improved metabolic stability
1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride 4-Methoxybenzyl Pyrrolidine 294.20 (with 2HCl) Increased solubility (methoxy group); CNS-targeting potential
1-(4-Bromophenyl)cyclobutanamine hydrochloride 4-Bromophenyl Cyclobutane 275.60 (est.) Conformational rigidity; altered pharmacokinetics
1-(4-Bromophenyl)ethanamine hydrochloride 4-Bromophenyl Ethylamine 234.56 Simplified structure; reduced steric hindrance

Key Structural Differences and Implications

Aryl Substituent Effects
  • Bromine vs. Fluorine : The bromine atom in the target compound introduces greater steric bulk and polarizability compared to fluorine in the fluorophenyl analog . Bromine’s larger atomic radius may hinder binding in sterically sensitive environments but offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) . Fluorine, being highly electronegative, enhances metabolic stability and may improve bioavailability .
Ring System Modifications
  • Pyrrolidine vs. Cyclobutane : The cyclobutanamine derivative replaces the pyrrolidine ring with a cyclobutane, reducing ring flexibility. This could enhance target selectivity by restricting conformational mobility.
Functional Group Positioning
  • Methanamine Placement: All pyrrolidine-based analogs retain the methanamine group at the 3-position, critical for hydrogen bonding in receptor interactions.

Biological Activity

[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C11H16BrClN2
  • Molecular Weight : 291.61 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with brominated phenyl compounds. The synthetic route can be optimized for yield and purity, often utilizing techniques such as recrystallization or chromatography for purification.

Antifungal Activity

Research indicates that compounds with similar structural motifs have demonstrated antifungal properties. For instance, pyrrolidine derivatives bearing halogen substituents, such as bromine, have shown promising activity against various fungal strains. A study highlighted that a related compound with a 4-bromophenyl substitution exhibited a minimum inhibitory concentration (MIC) of 7.8 µg/mL against Candida albicans and Cryptococcus neoformans, indicating its potential as a fungicide rather than merely fungistatic .

Antibacterial Activity

Pyrrolidine derivatives have also been evaluated for antibacterial properties. A comprehensive study assessed the antibacterial activity of several pyrrolidine alkaloids, revealing that certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The presence of halogen groups was noted to enhance bioactivity significantly .

CompoundMIC (mg/mL)Target Bacteria
10.0039Staphylococcus aureus
20.025Escherichia coli

The biological activity of this compound may be attributed to its ability to interact with cellular targets through various mechanisms:

  • Nucleophilic Substitution : The bromomethyl group can act as an electrophile, facilitating nucleophilic attacks by biological nucleophiles.
  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Study on Antifungal Efficacy

A recent investigation into the antifungal efficacy of pyrrolidine derivatives found that compounds with a 4-bromophenyl group were particularly effective against dermatophytes and other fungal pathogens. The study concluded that the structural features significantly influenced the antifungal activity, suggesting further exploration into structure-activity relationships (SAR) could yield more potent derivatives .

Antibacterial Evaluation

Another study focused on evaluating the antibacterial properties of pyrrolidine-based compounds against a panel of pathogenic bacteria. The results indicated that modifications in the phenyl ring could enhance antibacterial activity, particularly when halogenated substituents were present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride
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[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.